molecular formula C19H16O3 B11835427 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid CAS No. 60049-54-9

2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid

Cat. No.: B11835427
CAS No.: 60049-54-9
M. Wt: 292.3 g/mol
InChI Key: DZLDQAMPFVLWLG-UHFFFAOYSA-N
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Description

2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a methoxynaphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the benzoic acid moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid stands out due to its unique combination of a methoxynaphthalene group and a benzoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

60049-54-9

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)methyl]benzoic acid

InChI

InChI=1S/C19H16O3/c1-22-18-11-10-14(15-7-4-5-9-17(15)18)12-13-6-2-3-8-16(13)19(20)21/h2-11H,12H2,1H3,(H,20,21)

InChI Key

DZLDQAMPFVLWLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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